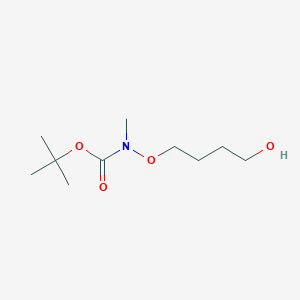
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate
Vue d'ensemble
Description
“Methyl 3-(2,3,4-trimethoxyphenyl)propanoate” is an organic compound with the chemical formula C13H18O5 . It has an average mass of 254.279 Da and a monoisotopic mass of 254.115417 Da . This compound is also known as 'methyl trimethoxyphenylpropanoate’.
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,3,4-trimethoxyphenyl)propanoate” consists of 13 Carbon atoms, 18 Hydrogen atoms, and 5 Oxygen atoms . The molecule has a planar structure with freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 3-(2,3,4-trimethoxyphenyl)propanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 326.3±37.0 °C at 760 mmHg, and a flash point of 140.3±26.5 °C . It has a molar refractivity of 66.9±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 230.8±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis with Fullerene C60 : Methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate was synthesized and conjugated with fullerene C60, revealing interesting redox properties studied through cyclic voltammetry (Torosyan et al., 2015).
Chemical Modification and Reactivity
- Modification for Natural Product Synthesis : The 3,4,5-trimethoxyphenyl substituent, a common structure in natural products, can be efficiently introduced via carbon-carbon bond formation using 3,4,5-trimethoxyphenyllithium, derived from lithiation of 2,3,4-trimethoxyphenyl bromide (Hoye & Kaese, 1982).
Herbicide Research
- Herbicide Effectiveness : Dichlofop-methyl, a compound related to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, demonstrates selective herbicidal properties in controlling wild oat in wheat, operating through a mechanism involving auxin antagonism (Shimabukuro et al., 1978).
Analytical Chemistry Applications
- Derivatization for GC Analysis : Methyl esters of chlorophenoxy acids, which include compounds structurally similar to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, are prepared using trimethylsilyldiazomethane for efficient gas chromatography (GC) analysis (Ranz et al., 2008).
Thermochemistry and Kinetics
- Study of Thermochemistry and Kinetics : Investigations into the thermochemistry and kinetics of esters, including ethyl propanoate and methyl butanoate, provide insights into bond dissociation energies and decomposition reactions that are relevant for understanding the behavior of methyl 3-(2,3,4-trimethoxyphenyl)propanoate (El‐Nahas et al., 2007).
Catalyst Development
- Catalysis in Chemical Production : Methyl propanoate, closely related to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, is produced via methoxycarbonylation of ethene using novel palladium complexes, highlighting the compound's role in catalyst development (Clegg et al., 1999).
Pharmaceutical Research
- Pharmacokinetic Studies of Derivatives : Danshensu derivatives, including compounds structurally akin to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, have been studied for their pharmacokinetic properties, offering insights into potential medical applications (Li et al., 2015).
Propriétés
IUPAC Name |
methyl 3-(2,3,4-trimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-10-7-5-9(6-8-11(14)16-2)12(17-3)13(10)18-4/h5,7H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUBMKLEKJPBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
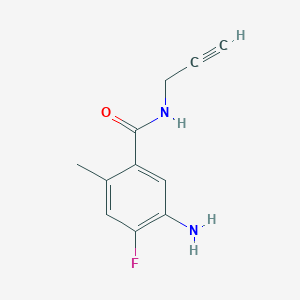
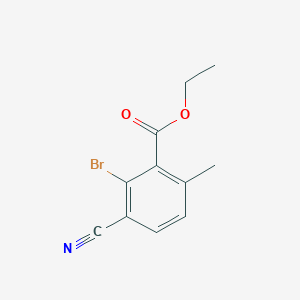
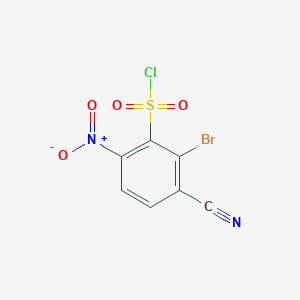
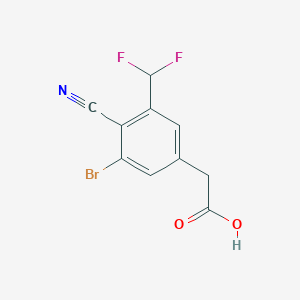
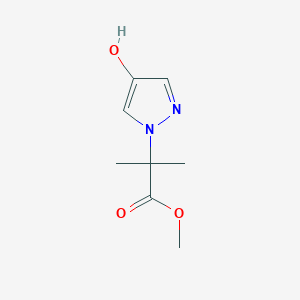
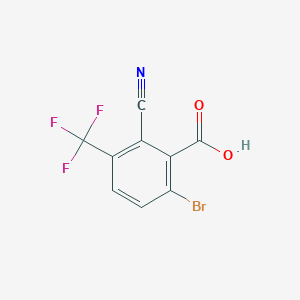
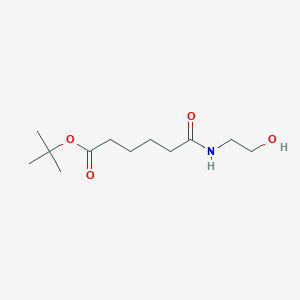
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
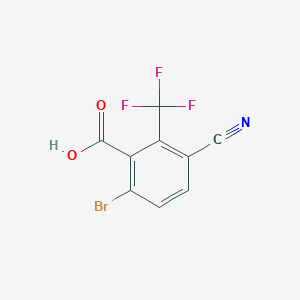
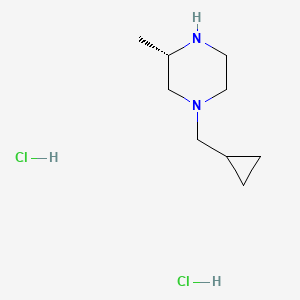
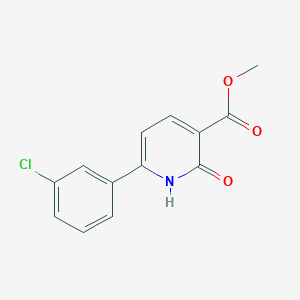
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
